(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
Overview
Description
(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzamide group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide typically involves the condensation of an aldehyde with a thiazolidinone derivative. One common method involves the use of a mixture of aldehyde (1 mmol) and 2-thioxothiazolidin-4-one (1 mmol) in the presence of a catalytic amount of urea or thiourea. The reaction is carried out at 110°C under solvent-free conditions. After completion, the crude product is cooled, washed with water, and recrystallized from ethanol and dimethylformamide to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antibacterial, antifungal, and anticancer properties. The thiazolidinone ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can inhibit enzymes such as topoisomerases and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but lacks the nitrobenzamide group.
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidinone ring but have different substituents, leading to varied biological activities.
Uniqueness
(E)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide and methoxybenzylidene groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-26-14-8-2-11(3-9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-4-6-13(7-5-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWOHZIZDREQJX-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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